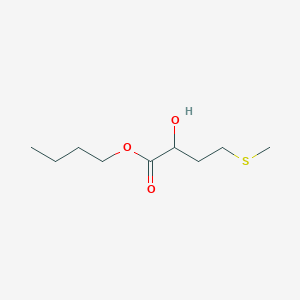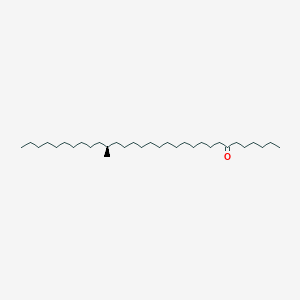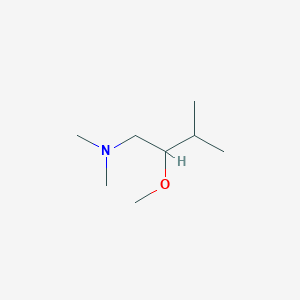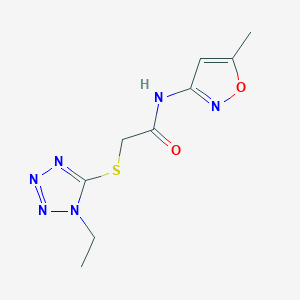
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester is an organic compound with the structural formula CH₃SCH₂CH₂CH(OH)CO₂C₄H₉. It is a derivative of butanoic acid, featuring a hydroxy group and a methylthio group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.
Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on microbial composition and nutrient digestibility in animal nutrition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence microbial composition and fermentation processes in the rumen and cecum of animals . The compound’s hydroxy and methylthio groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: A closely related compound with similar functional groups but lacking the ester moiety.
2-Hydroxy-4-(methylthio)butyric acid isopropyl ester: Another ester derivative with an isopropyl group instead of a butyl group.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and in animal nutrition research .
Properties
CAS No. |
617673-77-5 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
butyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
HDRBEJJTIWFCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)




![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)


![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
